molecular formula C21H17BrN4O4 B11198921 7-(4-Bromophenyl)-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-Bromophenyl)-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11198921
M. Wt: 469.3 g/mol
InChI Key: DJAGFGLUBGIFFH-UHFFFAOYSA-N
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Description

7-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl carbamoyl group, and a carboxylic acid group

Preparation Methods

The synthesis of 7-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the bromophenyl and methoxyphenyl carbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxylic acid group to an alcohol.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to other similar compounds, 7-(4-BROMOPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID stands out due to its unique combination of functional groups and structural features. Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents, such as:

  • 7-(4-CHLOROPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID
  • 7-(4-FLUOROPHENYL)-3-[(4-METHOXYPHENYL)CARBAMOYL]-4H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLIC ACID These compounds share a similar core structure but differ in their substituents, which can influence their chemical properties and applications.

Properties

Molecular Formula

C21H17BrN4O4

Molecular Weight

469.3 g/mol

IUPAC Name

7-(4-bromophenyl)-3-[(4-methoxyphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C21H17BrN4O4/c1-30-15-8-6-14(7-9-15)24-20(27)16-11-23-26-18(12-2-4-13(22)5-3-12)10-17(21(28)29)25-19(16)26/h2-11,18,25H,1H3,(H,24,27)(H,28,29)

InChI Key

DJAGFGLUBGIFFH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C3NC(=CC(N3N=C2)C4=CC=C(C=C4)Br)C(=O)O

Origin of Product

United States

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